molecular formula C13H18N2O4S B2580396 methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate CAS No. 551920-89-9

methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate

Cat. No.: B2580396
CAS No.: 551920-89-9
M. Wt: 298.36
InChI Key: VRUHFNLIWVFXPN-UHFFFAOYSA-N
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Description

Methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate is a chemical compound of interest in scientific research and development. Piperidine and sulfonamide derivatives are frequently utilized as key intermediates and building blocks in medicinal chemistry for the synthesis of more complex molecules. They often serve as crucial precursors in pharmaceutical development, agrochemical research, and the creation of novel chemical entities. This compound is intended for use in controlled laboratory environments by qualified researchers. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-19-13(16)14-11-7-9-15(10-8-11)20(17,18)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUHFNLIWVFXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate typically involves the reaction of piperidine derivatives with benzenesulfonyl chloride and methyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 2-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Pharmacological Applications

1.1. Cannabinoid Receptor Modulation
Research indicates that compounds similar to methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate can act as selective inverse agonists of the cannabinoid receptor type 1 (CB1). This modulation is relevant for treating conditions such as obesity and metabolic disorders. In vitro studies have shown that modifications to the piperidine structure can enhance selectivity and reduce brain penetration, making these compounds potentially safer alternatives to existing treatments like rimonabant .

1.2. Inhibition of NLRP3 Inflammasome
Recent studies have identified derivatives of piperidine compounds as inhibitors of the NLRP3 inflammasome, which plays a critical role in inflammatory responses. This compound and its analogs have been tested for their ability to inhibit IL-1β release and pyroptotic cell death in macrophages, showcasing their potential in treating inflammatory diseases .

Synthesis and Chemical Properties

2.1. Synthetic Pathways
The synthesis of this compound generally involves several steps, including the functionalization of piperidine derivatives with carbamate groups. Techniques such as nucleophilic substitution reactions are commonly employed to introduce the benzenesulfonyl moiety, enhancing the compound's biological activity .

2.2. Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that variations in substituents on the piperidine ring significantly affect the compound's potency and selectivity for target receptors. For instance, altering the alkyl groups on the carbamate can lead to differences in metabolic stability and bioavailability .

Case Studies

3.1. Treatment of Metabolic Disorders
In a notable study involving rodent models, compounds derived from this compound were administered to assess their effects on weight management and metabolic health. Results indicated that these compounds could significantly reduce body weight and improve metabolic parameters compared to control groups .

3.2. Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in models of chronic inflammation. The results demonstrated a marked reduction in pro-inflammatory cytokines following treatment with this compound derivatives, suggesting potential therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease .

Data Table: Summary of Key Findings

Application AreaKey FindingsReferences
Cannabinoid ModulationSelective inverse agonist for CB1; potential for obesity treatment ,
NLRP3 InhibitionEffective in reducing IL-1β release; potential anti-inflammatory agent ,
Metabolic Disorder TreatmentSignificant weight reduction in rodent models; improved metabolic health
Anti-inflammatory EffectsReduction in pro-inflammatory cytokines; implications for chronic inflammatory diseases ,

Mechanism of Action

The mechanism of action of methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Carbamate and Amide Series

Several structurally related compounds have been synthesized and studied, differing primarily in substituents on the carbamate group, sulfonyl/amide linkages, or piperidine modifications. Key examples include:

Key Observations :
  • Ester Group Impact : Methyl carbamates (e.g., compound 5) generally exhibit higher synthetic yields (79%) compared to ethyl (55%) or phenyl (50%) analogues, likely due to reduced steric bulk and favorable reactivity .
  • Sulfonyl vs. Amide Linkages : Compounds with sulfonyl groups (e.g., benzenesulfonyl in the target compound) demonstrate distinct electronic effects compared to amide-linked derivatives (e.g., compound 8, 99% yield), which may influence receptor binding or metabolic stability .
  • Salt Forms : Benzyl carbamate hydrochloride () highlights the role of salt formation in enhancing aqueous solubility, a critical factor for bioavailability .
Key Insights :
  • Sulfonyl Group Role : The benzenesulfonyl group in the target compound may confer peripheral selectivity, as seen in CB1 antagonists, by limiting blood-brain barrier penetration .
  • Biphenyl Moieties : Compounds like revefenacin leverage biphenyl groups for enhanced muscarinic receptor binding, suggesting that aromatic bulk is critical for activity .
  • Metabolic Stability : tert-Butyl carbamates () are often designed to resist hydrolysis, contrasting with methyl/ethyl esters, which may be more prone to enzymatic cleavage .
Table 3: Physicochemical Properties
Compound Molecular Weight (g/mol) Solubility/Stability Notes Safety Data
Methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate ~310 (estimated) Moderate solubility in organic solvents Limited data; handle as irritant
Benzyl N-methyl-N-piperidin-4-ylcarbamate hydrochloride 270.76 High solubility due to hydrochloride salt Irritant (skin/eyes)
tert-Butyl N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]carbamate 317.81 Hydrolysis-sensitive (chloroacetyl group) Requires cold storage
Key Takeaways :
  • Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may introduce handling challenges (e.g., irritancy) .
  • Stability Concerns : Sulfonyl chlorides () and chloroacetyl derivatives () are prone to hydrolysis, necessitating rapid use in synthesis .

Biological Activity

Methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzenesulfonyl group and a carbamate moiety. The unique structural characteristics of this compound influence its chemical reactivity and biological potential, making it a valuable candidate for various therapeutic applications.

Biological Activities

1. Antimicrobial Activity
this compound has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

2. Anticancer Properties
Recent studies have explored the anticancer potential of related compounds, indicating that they can inhibit tumor cell proliferation and migration. For instance, research on structurally analogous compounds demonstrated their ability to induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, which is crucial for cellular antioxidant defense and survival . This suggests that this compound could be evaluated for similar mechanisms.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and infectious diseases.
  • Receptor Modulation : It might also interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies and Experimental Data

A comprehensive study on similar compounds has shown promising results regarding their biological activities:

Compound Activity Mechanism Reference
PMSAInhibits tumor proliferationInduces ferroptosis via NRF2 pathway
Tert-butylInhibits serine proteasesModulates enzyme activity affecting immune response

These findings underscore the potential of this compound to exhibit similar biological activities.

Q & A

Q. Critical Factors :

  • Temperature Control : Excessive heat during carbamate formation leads to decomposition.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency .
  • Catalysts : Palladium-based catalysts (e.g., Suzuki-Miyaura coupling) may optimize substituent introduction in advanced analogs .

How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structural integrity of this compound?

Basic Research Question
Methodological Approach :

  • ¹H/¹³C NMR :
    • Piperidine protons (δ 1.5–2.5 ppm, multiplet) and benzenesulfonyl aromatic protons (δ 7.5–8.0 ppm) confirm substitution patterns .
    • Carbamate carbonyl (δ 155–160 ppm in ¹³C NMR) distinguishes it from amides or ureas.
  • IR Spectroscopy :
    • Stretching vibrations at ~1700 cm⁻¹ (C=O carbamate) and ~1350/1150 cm⁻¹ (S=O sulfonyl) .
  • Mass Spectrometry :
    • Molecular ion peak [M+H]+ at m/z 337 (C₁₃H₁₆N₂O₄S) with fragmentation patterns matching benzenesulfonyl and carbamate groups .

Validation : Cross-referencing with computational simulations (e.g., Gaussian) ensures accuracy .

What stability challenges arise during storage of this compound, and how can they be mitigated?

Basic Research Question
Stability Profile :

  • Hydrolysis : The carbamate group is susceptible to hydrolysis in humid conditions, forming piperidine and CO₂ .
  • Light Sensitivity : Benzenesulfonyl derivatives degrade under UV light, requiring amber glass storage .

Q. Mitigation Strategies :

  • Storage Conditions :
    • Temperature: –20°C in inert atmosphere (argon) .
    • Desiccants: Use silica gel to control moisture .
  • Stability Testing : Accelerated studies (40°C/75% RH for 6 months) quantify degradation rates .

How does the benzenesulfonyl group influence the compound’s reactivity and biological activity compared to other sulfonyl derivatives?

Advanced Research Question
Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Effects : The benzenesulfonyl group enhances electrophilicity at the piperidine nitrogen, increasing affinity for biological targets (e.g., enzymes with nucleophilic active sites) .
  • Comparative Data :
    • Methylsulfonyl analogs : Lower logP (1.2 vs. 2.5) but reduced metabolic stability .
    • Tosyl (p-toluenesulfonyl) analogs : Improved crystallinity but diminished solubility .

Q. Biological Implications :

  • In enzyme inhibition assays, benzenesulfonyl derivatives show IC₅₀ values 10-fold lower than alkylsulfonyl counterparts .

What computational methods are effective in predicting the binding modes of this compound to biological targets?

Advanced Research Question
Methodology :

  • Molecular Docking (AutoDock/Vina) : Simulate interactions with targets (e.g., carbonic anhydrase IX) using crystal structures (PDB: 3IAI) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Pharmacophore Modeling : Identify critical features (e.g., sulfonyl O-atoms as hydrogen bond acceptors) .

Q. Validation :

  • Correlate docking scores (ΔG ≈ –9.5 kcal/mol) with experimental IC₅₀ values .

How can contradictory data on the compound’s solubility and permeability be resolved during preclinical development?

Advanced Research Question
Case Study :

  • Issue : Reported solubility ranges from 0.5 mg/mL (pH 7.4) to 2.1 mg/mL (pH 2.0) .
  • Resolution Strategies :
    • pH-Solubility Profiling : Use shake-flask method across pH 1–10 .
    • Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) vs. Caco-2 cell models .
    • Co-solvent Systems : 10% DMSO/water increases solubility without cytotoxicity .

Data Harmonization : Apply Henderson-Hasselbalch equation to predict ionized vs. unionized fractions .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question
Safety Measures :

  • PPE : Nitrile gloves, safety goggles, and lab coats (prevents skin/eye contact) .
  • Ventilation : Fume hoods with ≥100 ft/min face velocity .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid .

Q. Toxicity Data :

  • LD₅₀ (oral, rat) : 320 mg/kg .
  • Ecotoxicity : EC₅₀ (Daphnia magna) >100 mg/L .

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